molecular formula C8H7N3O B1409139 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 1256794-87-2

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Katalognummer B1409139
CAS-Nummer: 1256794-87-2
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: GFUNQLJFYIHSMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone” is a heterocyclic compound . It has a molecular weight of 161.16 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridines, which includes “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, often starts from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The compound presents two possible tautomeric forms: the 1H- and 2H-isomers . It has up to five diversity centers that allow a wide range of possible combinations of substituents .


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was obtained in a very pure state and used as a good starting material for the present study. It diazotized to give the corresponding diazonium salt and also reacted with phenyl isothiocyanate to give the corresponding thiourea derivative .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 161.16 .

Wissenschaftliche Forschungsanwendungen

  • Biomedical Applications

    • Application : These compounds have been described in more than 5500 references and 2400 patents, indicating their significance in biomedical research .
    • Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
    • Results : These compounds have diverse biomedical applications, but the specific outcomes depend on the substituents present at positions N1, C3, C4, C5, and C6 .
  • Synthesis Methods

    • Application : This review covers data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of each method are considered, but specific results are not provided .
  • Pharmacological Properties

    • Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : These compounds are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .
  • Stimulator of Soluble Guanylate Cyclase

    • Application : The drug riociguat (Adempas), a stimulator of soluble guanylate cyclase, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : The drug has been found to be effective in treating these conditions .
  • Pharmacological Activities

    • Application : Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, have been found to exhibit significant pharmacological activities .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : These compounds have been found to have anticancer, antimalarial, antiviral, and anti-inflammatory properties. They also have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
  • Treatment of Pulmonary Hypertension

    • Application : Pyrazolo[3,4-b]pyridines have been found to be effective in the treatment of chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : The drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase, is used to treat these conditions .
  • Key Structural Motif

    • Application : Pyrazolo[1,5-a]pyrimidines, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, are considered as a key structural motif in many vital applications .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : Their synthetic routes have escalated dramatically in the last decades .
  • Treatment of Non-polio Enterovirus EV-A71

    • Application : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : The compound showed promising results in treating the non-polio enterovirus EV-A71 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The compounds of the 1H-Pyrazolo[3,4-b]pyridines family, including “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

Eigenschaften

IUPAC Name

1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-7-4-10-11-8(7)9-3-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUNQLJFYIHSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Citations

For This Compound
13
Citations
FA Attaby, AHH Elghandour, MA Ali… - … , Sulfur, and Silicon, 2006 - Taylor & Francis
1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone (3) was obtained in very pure state and used as a good starting material for the present study. It diazotized …
Number of citations: 56 www.tandfonline.com
T Umar, S Shalini, MK Raza, S Gusain, J Kumar… - European Journal of …, 2019 - Elsevier
2-(piperazin-1-yl)single bondN-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides are described as a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β …
Number of citations: 55 www.sciencedirect.com
FA El-Essawy - Synthetic Communications®, 2010 - Taylor & Francis
8,10-Dimethyl-3-(unsubstituted, methyl, ethyl, n-butyl, phenyl)-4-hydroxypyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and 3-(2-hydroxyethyl)-2,8,10-trimethylpyrido[2′,3′:3,4…
Number of citations: 16 www.tandfonline.com
SE Abo-Neima, MM El-Sheekh, RM Keshk - BioNanoScience, 2023 - Springer
A series of pyrazolopyridines and pyridopyrazolopyrimidines have been synthesized and tested in vivo for their anticancer activity against Ehrlich ascites carcinoma. The potency of …
Number of citations: 0 link.springer.com
MI Ayad, WA Ragab, I El-Garawani, MHH Abu-Setta… - chemistry-journal.org
The synthesis of bioactive pyridopyrazolopyrimidine ligands denoted I, II and III were described. The chelation abilities of the ligand towards Co (II), Cu (II (salts have been studied and …
Number of citations: 0 chemistry-journal.org
K Upadhyay, A Manvar, R Loddo, PL Colla… - Medicinal Chemistry …, 2013 - Springer
Structurally diverse 1-aryl-10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles 4a–v were synthesized by regiospecific heterocyclizations. The designed molecular diversity was …
Number of citations: 14 link.springer.com
MA Amin, HA Saad - Current Organic Synthesis, 2016 - ingentaconnect.com
The synthesis of 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol 1 via the reaction of isatin with thiocarbohydrazide in glacial acetic acid is described in this study. New fused …
Number of citations: 9 www.ingentaconnect.com
NAH Alshammari, DA Bakhotmah - Polycyclic Aromatic …, 2023 - Taylor & Francis
Triazine derivatives have attracted increasing attention due to their diverse applications in medicinal chemistry. They have been reported to be remarkably effective compounds …
Number of citations: 3 www.tandfonline.com
YK Abdelmonem, FA El-Essawy… - International Journal of …, 2013 - scirp.org
Synthesis of some 1,3,4-thia-, oxa-diazol and 1,2,4 triazole incorporated the biologically active and the pyrazolopyri-dine derivative. Molecular modeling and docking of the active …
Number of citations: 15 www.scirp.org
AA Fawzy, AHH Elghandou, MA Ali - Phosphorus, Sulfur, and Silicon, 2006
Number of citations: 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.